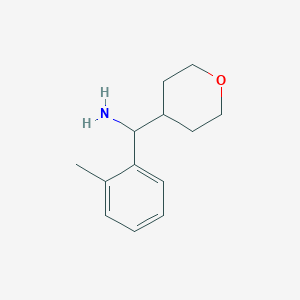

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine

Description

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

(2-methylphenyl)-(oxan-4-yl)methanamine |

InChI |

InChI=1S/C13H19NO/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-5,11,13H,6-9,14H2,1H3 |

InChI Key |

NIBSHXMVCKHGRU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(C2CCOCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Tetrahydro-2H-pyran-4-yl Intermediate

The tetrahydro-2H-pyran-4-yl moiety is commonly prepared from tetrahydro-4H-pyran-4-one or its derivatives through reduction or functional group transformation:

Formation of the (o-tolyl)methanamine Moiety

The o-tolyl group (2-methylphenyl) is introduced typically via:

- Nucleophilic substitution reactions involving o-tolyl derivatives.

- Reductive amination of o-tolyl-substituted aldehydes or ketones with amines.

Coupling of Tetrahydro-2H-pyran-4-yl and o-tolyl Groups

The key step to form this compound involves coupling the tetrahydropyran moiety with the o-tolyl-substituted methanamine. This is often achieved by reductive amination:

Detailed Research Findings and Notes

- The reduction of esters or nitriles to alcohols or amines using lithium aluminium hydride is a common and efficient method to prepare intermediates for this compound.

- Bromination of tetrahydropyran derivatives allows for further functionalization via nucleophilic substitution, which can be exploited to introduce the amine or aryl groups.

- Reductive amination using sodium triacetoxyborohydride is preferred for coupling the tetrahydropyran ring with aromatic amines like o-tolylamine due to its mildness and high selectivity, minimizing side reactions.

- Reaction conditions such as temperature, solvent choice (e.g., dichloroethane, THF), and reaction time are critical for optimizing yield and purity.

- Purification methods typically involve extraction, filtration, and chromatographic techniques to isolate the desired amine product with high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via reductive amination or reduction of nitrile/imine precursors. A key method involves lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF), as demonstrated for structurally similar amines . For example:

This method achieves yields >90% under controlled temperatures (0–25°C) . Post-synthesis characterization employs NMR (δ ~3.2–3.5 ppm for pyran-OCH2, δ ~1.6–2.3 ppm for o-tolyl CH3) and mass spectrometry (m/z 205.3 for [M+H]+) .

Salt Formation

The primary amine reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications. A patent demonstrates analogous pyranylmethylamines forming citrate salts with citric acid, showing improved crystallinity and bioavailability .

Acylation

The amine undergoes nucleophilic acyl substitution with activated carbonyl compounds. In a documented synthesis, a related tetrahydropyran-4-ylmethylamine reacted with 6-chloro-2-cyclopropyl-nicotinic acid using EDC/HOBt coupling to form an amide :

Conditions : DMF, 20°C, 12–24 hours. Yields reach 72–96% after purification .

Alkylation

The amine participates in alkylation with halides or epoxides. For example, reaction with ethyl bromide in the presence of a base forms secondary amines:

Steric hindrance from the o-tolyl group may reduce reaction rates compared to less hindered analogs.

Aromatic Ring Reactivity

-

Nitration : Requires HNO3/H2SO4 at 50°C.

-

Sulfonation : Fuming H2SO4, 100°C.

Limited data exist for this specific compound, but analogous o-tolyl systems show moderate reactivity in EAS .

Oxidation

The amine is oxidized to a nitro compound using strong oxidants like KMnO4/H2SO4:

This reaction is typically slow due to the amine’s tertiary carbon environment.

Reduction

While the compound itself is a reduction product, its synthetic precursors (e.g., imines) are reduced using NaBH4 or LiAlH4 .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

One significant application of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine is its potential as an antimicrobial agent. A study highlighted its structural analogs in inhibiting Mycobacterium tuberculosis, where modifications to the tetrahydropyran moiety were explored to enhance potency and reduce lipophilicity, leading to compounds with improved activity profiles . The structure–activity relationship (SAR) studies indicated that specific substitutions could optimize efficacy against resistant strains.

Cancer Therapeutics

The compound has also been investigated for its role in cancer treatment. Research has identified derivatives that act as agonists for Toll-like receptor 7 (TLR7), a target in cancer immunotherapy. These derivatives showed promising results in preclinical models, suggesting that this compound and its analogs could enhance immune responses against tumors .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions, such as amination and cross-coupling reactions, makes it valuable in constructing intricate organic frameworks . For instance, it has been used effectively in the synthesis of indazole derivatives, showcasing its utility in generating compounds with potential biological activity.

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Antimicrobial Activity | Inhibition of Mycobacterium tuberculosis | Modifications improved MIC values |

| Cancer Therapeutics | TLR7 agonist development | Enhanced immune response in models |

| Organic Synthesis | Building block for indazole derivatives | Successful yields in cross-coupling |

Case Studies

- Antimicrobial Development :

- Cancer Immunotherapy :

- Synthetic Methodologies :

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on substituent analysis.

Key Observations:

- Lipophilicity and Solubility: The o-tolyl group enhances lipophilicity compared to the 4-methoxyphenyl analog, which may reduce aqueous solubility but improve membrane permeability .

- Steric Effects: Bulky substituents like cyclohexyl (in compound 4am, ) or benzyl groups may hinder binding to flat enzymatic pockets but enhance selectivity for certain targets.

Pharmacological and Biochemical Profiles

- GSK-3β Inhibition: Pyridinyl derivatives (e.g., compound 15 ) exhibit potent inhibition (IC₅₀ = 9 nM), suggesting that electron-deficient aryl groups enhance target engagement .

- MMP-13 Inhibition : (Tetrahydro-2H-pyran-4-yl)methanamine derivatives are key intermediates in indole-based MMP-13 inhibitors, where substituent bulk correlates with improved selectivity .

- Opioid Receptor Modulation : N-Benzyl-1-cyclohexyl analogs demonstrate the importance of branched alkyl groups in achieving high kappa opioid receptor affinity .

Biological Activity

(Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine, an organic compound characterized by its unique tetrahydropyran structure, has garnered attention in the fields of medicinal chemistry and pharmacology. Its molecular formula is , and it features a tetrahydropyran ring substituted with an o-tolyl group and an amine functional group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of tetrahydropyran derivatives with o-tolylmethanamine. Common synthetic routes include:

- Condensation Reactions : Utilizing appropriate catalysts to promote the formation of the tetrahydropyran ring.

- Amine Functionalization : Introducing the methanamine moiety through nucleophilic substitution.

Biological Activity

Research indicates that this compound may exhibit significant biological activity through various mechanisms:

Enzyme Interaction

Initial studies suggest that this compound can bind to specific enzymes, potentially inhibiting their activity. This interaction could lead to modulation of metabolic pathways critical in disease states.

| Enzyme Target | Effect | Reference |

|---|---|---|

| Cyclic nucleotide phosphodiesterase | Inhibition | |

| Acetylcholinesterase | Modulation |

Receptor Binding

The compound may also interact with neurotransmitter receptors, influencing neuronal signaling pathways. For instance, preliminary findings indicate potential binding affinity to serotonin receptors, which could have implications for mood disorders.

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Antimicrobial Activity : A study evaluated its efficacy against Mycobacterium tuberculosis, showing moderate inhibitory effects at concentrations around 21 µM, indicating its potential as a lead compound in anti-tubercular drug development .

- Neuropharmacological Effects : In vivo studies demonstrated that compounds structurally related to this compound exhibited anxiolytic effects in rodent models, suggesting a role in managing anxiety disorders .

- Cytotoxicity Profiles : Research has also assessed its cytotoxic effects on various cancer cell lines, revealing selective toxicity towards certain tumor types while sparing normal cells .

The proposed mechanism of action for this compound includes:

- Binding to Active Sites : The compound's ability to fit into enzyme active sites allows it to inhibit enzymatic reactions critical for cellular function.

- Allosteric Modulation : It may also act as an allosteric modulator, altering the conformation and activity of target proteins without directly competing with substrates.

Q & A

Q. What are the common synthetic routes for (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine, and what reagents/conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves reductive amination between o-tolualdehyde and tetrahydro-2H-pyran-4-amine derivatives. Key reagents include sodium cyanoborohydride (NaBH3CN) or pyridine-borane under acidic conditions (e.g., acetic acid) to drive the reaction . For regioselective coupling, protecting group strategies (e.g., Boc or Fmoc) may be employed to prevent side reactions. Solvent choice (e.g., methanol or THF) and temperature control (25–50°C) significantly impact yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the o-tolyl aromatic protons (δ 6.8–7.2 ppm) and the tetrahydro-2H-pyran-4-yl methine group (δ 3.4–3.8 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS or GC-MS validates molecular weight (C13H19NO, exact mass: 205.1467) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching bands for NH (3300–3500 cm⁻¹) and C-O (1100 cm⁻¹) in the pyran ring are diagnostic .

Q. What factors influence the compound’s stability during storage, and how can degradation be mitigated?

- Methodological Answer : The compound is sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) in amber glass vials at –20°C. Stabilizers like BHT (0.1% w/w) can prevent radical-mediated degradation. Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved, and what chiral stationary phases are effective?

- Methodological Answer : Chiral HPLC using cellulose-based columns (Chiralpak IC or OD-H) with hexane/isopropanol (90:10) resolves enantiomers. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) in organic media selectively acylates one enantiomer . Kinetic resolution parameters (e.g., temperature, solvent polarity) must be optimized to achieve >90% enantiomeric excess (ee) .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for nucleophilic attacks on the amine group. Molecular docking studies (AutoDock Vina) predict binding affinities to biological targets, such as monoamine oxidases or GPCRs . Solvent effects can be incorporated using the Polarizable Continuum Model (PCM) .

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) be reconciled for structural validation?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility. Perform variable-temperature NMR to assess dynamic behavior. Single-crystal X-ray diffraction provides definitive bond angles and dihedral angles. Cross-validate with 2D NOESY to identify through-space proton interactions .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer :

- Lipinski’s Rule Compliance : LogP <5 (experimental logP ~2.1) ensures membrane permeability.

- Prodrug Design : Phosphate esterification of the hydroxyl group enhances aqueous solubility.

- Metabolic Stability : Incubate with liver microsomes (human or rat) to identify cytochrome P450 oxidation sites. Block vulnerable positions with fluorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.